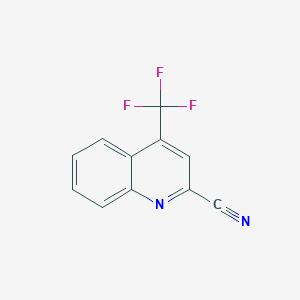

4-(Trifluoromethyl)quinoline-2-carbonitrile

Description

Properties

IUPAC Name |

4-(trifluoromethyl)quinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)9-5-7(6-15)16-10-4-2-1-3-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQVAHKLTKCLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697142 | |

| Record name | 4-(Trifluoromethyl)quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-89-7 | |

| Record name | 4-(Trifluoromethyl)quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carbonitrile: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for interacting with a wide range of biological targets. The strategic functionalization of this core is paramount to modulating its physicochemical properties and biological activity. This guide focuses on a particularly compelling derivative: 4-(Trifluoromethyl)quinoline-2-carbonitrile .

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[3][4] Concurrently, the carbonitrile (-CN) group is a versatile synthetic handle and a potent hydrogen bond acceptor, often utilized in the design of enzyme inhibitors.[5] This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its application. While experimental data for this specific compound is not extensively published, we can reliably predict its characteristics based on established chemical principles and data from analogous structures.

Core Chemical Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 25199-89-7 | [6] |

| Molecular Formula | C₁₁H₅F₃N₂ | [6] |

| Molecular Weight | 222.17 g/mol | [6] |

| Appearance | Predicted to be an off-white to yellow solid | Analogous Compounds |

| Purity | Typically available at ≥97% | [6] |

| pKa (Predicted) | -3.22 ± 0.50 | [7] |

| Boiling Point (Predicted) | 235.3 ± 35.0 °C | [7] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [7] |

The presence of the electron-withdrawing trifluoromethyl group significantly impacts the electron density of the quinoline ring system, influencing its reactivity and basicity.[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification and quality control. The following represents the expected spectral data for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals only in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the quinoline ring will appear as a series of doublets and triplets, with coupling constants characteristic of aromatic systems. The specific chemical shifts will be influenced by the strong deshielding effects of the -CF₃ and -CN groups.

-

¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the eleven carbons. Key diagnostic peaks include the quaternary carbon attached to the -CF₃ group (expected as a quartet due to C-F coupling), the nitrile carbon (δ ~115-120 ppm), and the carbons of the quinoline core.

-

FT-IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups.

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.

-

~1100-1350 cm⁻¹: A series of strong, broad absorptions corresponding to the C-F stretches of the trifluoromethyl group.

-

~1500-1600 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations within the aromatic quinoline ring.[8][9]

-

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 222.17.

Protocol: Acquiring Spectroscopic Data

A standardized protocol for characterization ensures data integrity and reproducibility.

-

Sample Preparation: Weigh approximately 5-10 mg of the compound. For NMR, dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a 5 mm NMR tube.[10] For FT-IR, prepare a KBr pellet or use an ATR accessory for solid-state analysis.[10]

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.[10]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, acquire a minimum of 1024 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise.[10]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS). Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure.

Synthesis and Reactivity

The synthesis of functionalized quinolines is a well-trodden path in organic chemistry, with several established methodologies.

Proposed Synthetic Pathway

A logical approach would involve the reaction of 2-amino-x-trifluoromethyl-acetophenone with a source of the nitrile, or a related cyclization strategy. A potential pathway could start from trifluoroacetic acid derivatives to construct the trifluoromethylated quinoline skeleton.[11] Research has shown that proline potassium salt can be a superior catalyst for synthesizing 4-trifluoromethyl-substituted quinolines via the Friedländer annulation from substituted 2-trifluoroacetyl anilines.[12]

Caption: A proposed synthetic workflow for this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its functional groups and the electron-deficient nature of the quinoline ring.

-

Quinoline Ring: The quinoline system is electron-deficient, analogous to pyridine.[2] This deficiency is further intensified by the potent electron-withdrawing effects of the -CF₃ group at the 4-position and the -CN group at the 2-position. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrogen and the activating groups.

-

Carbonitrile Group: The nitrile is a versatile functional group. It can undergo:

-

Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid, yielding 4-(Trifluoromethyl)quinoline-2-carboxylic acid, a valuable intermediate for amide coupling reactions.

-

Reduction: Reduction with agents like LiAlH₄ or catalytic hydrogenation can produce the corresponding primary amine, 2-(aminomethyl)-4-(trifluoromethyl)quinoline.

-

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

-

Applications in Drug Discovery

The unique combination of the quinoline core, a trifluoromethyl group, and a nitrile moiety makes this compound a highly attractive building block for medicinal chemistry programs.

Role as a Privileged Scaffold

Quinoline and its derivatives are considered "privileged structures" as they are capable of binding to multiple, unrelated biological targets.[1] They are found in a wide array of approved drugs, including those for cancer, malaria, and bacterial infections.[1] This scaffold's versatility makes it a frequent starting point in drug discovery campaigns.

Strategic Advantages of Functionalization

-

Trifluoromethyl Group: As previously mentioned, the -CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can improve membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, impacting target binding.[3][4]

-

Carbonitrile Group: The nitrile can act as a bioisostere for other functional groups, such as a carbonyl or a halogen. Its linear geometry and ability to act as a hydrogen bond acceptor make it a key interacting element in many kinase inhibitors.[1] Furthermore, it serves as a crucial synthetic handle for fragment growing or linking in fragment-based drug design (FBDD).[5]

Potential Therapeutic Targets

Quinoline derivatives have shown significant promise as inhibitors of various protein kinases involved in cancer cell proliferation and signaling. The 4-anilinoquinoline-3-carbonitrile scaffold, for example, has been extensively studied for its inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] Given the structural similarities, this compound is a prime candidate for developing inhibitors against kinases such as c-Met, EGFR, and others implicated in oncogenic pathways.[1][13]

Caption: Inhibition of a kinase signaling pathway by a quinoline-based compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following information is synthesized from safety data sheets (SDS) of structurally related compounds like quinoline-2-carbonitrile and other trifluoromethylated heterocycles.[14][15]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[15]

-

Irritation: Causes skin irritation and serious eye irritation.[15][16] May cause respiratory irritation.[15]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[14][16]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[14][15]

-

Stability: The compound is expected to be stable under normal conditions. Some related quinolines are noted to be light-sensitive or hygroscopic.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and peroxides.[14]

Conclusion

This compound emerges as a chemical entity of significant interest for advanced research and development. Its architecture combines the privileged quinoline scaffold with two of the most impactful functional groups in modern medicinal chemistry. The trifluoromethyl group offers enhanced pharmacokinetic properties, while the versatile carbonitrile group provides both a key binding element and a synthetic gateway for further molecular elaboration. This guide has outlined its core properties, a plausible synthetic strategy, and its vast potential as a building block for novel therapeutics, particularly in the realm of kinase inhibition. Adherence to strict safety protocols is mandatory when handling this potent and versatile compound.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Quinoline.

- ChemUniverse. (n.d.). This compound [P57148].

- Thermo Fisher Scientific. (2012). Safety Data Sheet - Quinoline-2-carbonitrile.

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.

- Fisher Scientific. (2009). Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile.

- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- Acros PharmaTech Limited. (2018). Safety Data Sheet - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- ResearchGate. (n.d.). A possible mechanism for formation 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile derivatives (3a–h).

- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Chem-Impex. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline.

- DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)quinoline-4-carbonitrile, 97% | 18706-26-8.

- Musso, L., et al. (n.d.).

- ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ChemicalBook. (2025). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE | 1701-18-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Safety of 4-Methyl-quinoline-6-carbonitrile.

- BenchChem. (2025). Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.

- NIH. (n.d.). Quinoline-2-carbonitrile - PMC.

- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- PubMed. (2020). Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions.

- BenchChem. (2025). Application of Quinazoline-7-carbonitrile in Fragment-Based Drug Design: Application Notes and Protocols.

- ECORFAN-Bolivia Journal. (n.d.). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th.

- NIH. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines.

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecorfan.org [ecorfan.org]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. benchchem.com [benchchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 2-(Trifluoromethyl)quinoline-4-carbonitrile ,97% | 18706-26-8 [amp.chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. acrospharma.co.kr [acrospharma.co.kr]

4-(Trifluoromethyl)quinoline-2-carbonitrile CAS number 25199-89-7

An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 25199-89-7): A Privileged Scaffold for Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound that stands at the intersection of several critical motifs in medicinal chemistry. Its architecture combines the quinoline core, a "privileged structure" renowned for its presence in numerous approved drugs, with two powerful modulating groups: a trifluoromethyl (-CF₃) group and a carbonitrile (-CN) moiety.[1][2][3] The trifluoromethyl group is strategically employed in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[4][5][6][7] Simultaneously, the 2-carbonitrile group serves as both a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration.[3][8] This unique combination makes this compound an exceptionally valuable building block for researchers and scientists in drug development, particularly in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and strategic applications in modern drug discovery workflows.

The Strategic Importance of the Molecular Architecture

The utility of this compound in drug design is not accidental; it is a direct result of the synergistic interplay between its three core components.

-

The Quinoline Nucleus: As a bioisostere of naphthalene, the quinoline ring system is a foundational scaffold in pharmacology.[1] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. It is a cornerstone of drugs with a vast range of activities, including anticancer, antimalarial, and antibacterial properties.[1][9]

-

The 4-Trifluoromethyl Group: The introduction of a -CF₃ group profoundly alters a molecule's physicochemical profile. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's cell permeability and metabolic stability by blocking potential sites of oxidative metabolism.[4][7] These attributes are critical for improving pharmacokinetic profiles and overall therapeutic efficacy.[6]

-

The 2-Carbonitrile Moiety: The nitrile group at the C2 position is a key functional group. It is a potent hydrogen bond acceptor and can participate in crucial interactions within a protein's active site. Furthermore, it is a versatile chemical handle, readily convertible into other functional groups such as amides, tetrazoles, or amines, making it an ideal anchor point for fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies.[3] The 2-cyanoquinoline framework itself is present in several biologically active molecules, including agents with anti-HIV and anticancer properties.[8]

Caption: Synergistic contributions of the core structural motifs.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research. While extensive experimental data for this specific molecule is not widely published, its key identifiers and expected spectral characteristics can be summarized.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 25199-89-7 | [10][11] |

| Molecular Formula | C₁₁H₅F₃N₂ | [10] |

| Molecular Weight | 222.17 g/mol | [10] |

| Purity | Typically ≥97% | [10] |

| MDL Number | MFCD11046310 | [10] |

Predicted Spectroscopic Signatures

While experimental spectra should always be used for definitive identification, the expected nuclear magnetic resonance (NMR) and infrared (IR) signatures can be predicted based on the structure.

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The specific coupling patterns (doublets, triplets, doublets of doublets) would allow for the assignment of each proton.

-

¹³C NMR: Key diagnostic signals would include a quartet for the trifluoromethyl carbon (due to C-F coupling) around 120-125 ppm, a signal for the nitrile carbon (-C≡N) around 115-120 ppm, and multiple signals in the aromatic region for the quinoline carbons.

-

¹⁹F NMR: A single, sharp signal would be expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

-

IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretch. Strong C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region.

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points to a Friedländer-type condensation between a 2-aminoaryl ketone precursor and a compound containing an activated methylene group adjacent to a nitrile.

Caption: Retrosynthetic analysis via Friedländer annulation.

This approach involves the acid- or base-catalyzed reaction of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group. The causality behind this choice is its high efficiency and reliability for constructing the quinoline core.

Hypothetical Forward Synthesis Workflow

-

Starting Material: The synthesis would commence with commercially available 2-amino-4-(trifluoromethyl)acetophenone.

-

Condensation: This ketone would be reacted with a methylene-activated nitrile, such as malononitrile or ethyl cyanoacetate, under catalytic conditions (e.g., proline potassium salt, p-toluenesulfonic acid).[12]

-

Cyclization & Dehydration: The initial condensation product, an enamine, would undergo intramolecular cyclization onto the aromatic ring.

-

Aromatization: Subsequent dehydration and/or oxidation (often spontaneous in air) would lead to the formation of the stable, aromatic quinoline ring system.

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Drug Discovery

The primary application of this compound is as a high-value scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors are designed to compete with ATP at the enzyme's active site. The quinoline scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[1] Derivatives of trifluoromethylquinolines have shown inhibitory activity against crucial cancer-related kinases like PI3K and c-Met.[1][13][14]

Caption: Potential inhibition of the PI3K signaling pathway.

Utility in Fragment-Based Drug Design (FBDD)

FBDD is a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[3] this compound is an excellent candidate for an FBDD library due to its:

-

Low Molecular Weight: Adheres to the "Rule of Three."[3]

-

Structural Rigidity: Provides a defined vector for binding and subsequent chemical elaboration.

-

Functional Handles: The nitrile group provides a clear and reliable point for "fragment growing" or "fragment linking" to optimize binding affinity.[3]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. CAS 1701-24-2: 4-Chloro-2-(trifluoromethyl)quinoline [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethyl)quinoline-2-carbonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)quinoline-2-carbonitrile is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and a cyano group onto the quinoline scaffold can profoundly influence its physicochemical properties, including solubility, which is a critical determinant of its utility in drug discovery and development. This guide provides a comprehensive analysis of the anticipated solubility of this compound in common organic solvents. In the absence of specific quantitative data in publicly available literature, this document synthesizes information on the compound's physicochemical characteristics, solubility data of structurally analogous compounds, and established principles of solute-solvent interactions. Furthermore, detailed, field-proven experimental protocols for both gravimetric solubility determination and quantitative analysis via High-Performance Liquid Chromatography (HPLC) are provided to empower researchers to generate precise solubility data.

Introduction: The Significance of Fluorinated Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] Concurrently, the carbonitrile (-CN) group can participate in hydrogen bonding and other molecular interactions, further modulating the pharmacological profile. This compound, which incorporates both of these functionalities, is therefore a compound of considerable interest for the development of novel therapeutics. A thorough understanding of its solubility is paramount for its advancement in any research and development pipeline, impacting everything from reaction chemistry to formulation and bioavailability.

Physicochemical Properties of this compound

An understanding of the intrinsic physicochemical properties of a compound is essential for predicting its solubility behavior. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₅F₃N₂ | [3] |

| Molecular Weight | 222.17 g/mol | [3] |

| CAS Number | 25199-89-7 | [3] |

| Purity | 97% | [3] |

The presence of the trifluoromethyl group, a strong electron-withdrawing group, is expected to decrease the basicity of the quinoline nitrogen. The molecule possesses both a polar cyano group and a lipophilic trifluoromethyl group, suggesting a nuanced solubility profile across a range of solvents.

Principles of Solubility and Solvent Selection

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing the solubility of this compound include:

-

Polarity: The polarity of the solvent will play a crucial role. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective in dissolving a wide range of organic compounds.

-

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the nitrogen of the cyano group can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities, such as alcohols (e.g., methanol, ethanol), may exhibit enhanced solubility.

-

Dipole-Dipole Interactions: The cyano group introduces a significant dipole moment, which will favor interactions with polar solvents.

-

Van der Waals Forces: The aromatic quinoline core will interact favorably with solvents that have aromatic character through π-π stacking and other non-polar interactions.

Solubility Profile: Insights from Analogous Structures

| Compound | Solvent | Solubility | Source |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | 25 mg/mL (Soluble) |

The solubility of 4-Chloro-7-(trifluoromethyl)quinoline in chloroform, a moderately polar solvent, suggests that this compound is also likely to be soluble in similar organic solvents. Generally, quinoline derivatives demonstrate good solubility in a variety of organic solvents.[4]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining the equilibrium solubility of this compound.

Gravimetric Solubility Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is crucial to avoid disturbing the solid pellet.

-

Solvent Evaporation: Transfer a known volume of the supernatant to a pre-weighed, clean container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight (container + residue) and dividing by the volume of the supernatant taken.

Quantitative Analysis by HPLC

For a more high-throughput and sensitive determination of solubility, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] This requires the development of a calibration curve to accurately quantify the concentration of the dissolved compound.

HPLC Analysis Workflow

Caption: Workflow for Solubility Determination by HPLC.

Protocol for HPLC Quantification

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to generate a series of calibration standards.

-

Sample Preparation: Prepare saturated solutions as described in the gravimetric method (Steps 1-3). After centrifugation and filtration, dilute an aliquot of the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is often suitable for quinoline derivatives.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.

-

Quantification: Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, an analysis of its physicochemical properties and data from analogous structures suggests it will exhibit solubility in a range of common organic solvents. For researchers and drug development professionals, the experimental protocols provided in this guide offer a robust framework for the precise and accurate determination of its solubility profile. The generation of such data is a critical step in unlocking the full therapeutic and scientific potential of this promising fluorinated quinoline derivative.

References

The Multifaceted Biological Activities of Trifluoromethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring creates a privileged heterocyclic system with a broad spectrum of biological activities.[1][2] Among the various substitutions on the quinoline ring, the introduction of a trifluoromethyl (CF3) group has garnered significant attention. This is due to the unique electronic properties of the CF3 group, which can markedly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships, and key experimental protocols.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Trifluoromethylquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4][5][6]

Mechanism of Action

The anticancer effects of these compounds are not monolithic; instead, they target multiple key cellular pathways involved in cancer progression.

-

Inhibition of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): Certain 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potent inhibitors of SGK1.[5][7] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[8] By inhibiting SGK1, these compounds can induce apoptosis and cell cycle arrest in cancer cells.[5][7] A recent study highlighted a compound, designated as 8b, which contains a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position of the quinoline skeleton, as a promising lead for developing anticancer drugs that target SGK1.[5][7]

-

Tubulin Polymerization Inhibition: Another key mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][6] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][6] Several novel trifluoromethylquinoline derivatives have been shown to target the colchicine binding site on tubulin, effectively inhibiting its polymerization.[3][6]

-

Dual Inhibition of EGFR and HER-2: Some quinoline-based derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[9][10][11] Overexpression of these receptor tyrosine kinases is a hallmark of many cancers, and their simultaneous inhibition is a validated anticancer strategy.[9][11][12]

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound/Alternative | Bacterial/Fungal Strain | Type | MIC (µg/mL) |

| Trifluoromethyl-substituted pyrazole derivative 13 | Staphylococcus aureus (MRSA) | Gram-positive | 3.12 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 6 | Staphylococcus aureus | Gram-positive | 1.56-3.12 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 6 | Bacillus subtilis | Gram-positive | 1.56 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 6 | Enterococcus faecalis | Gram-positive | 3.12 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 6 | Enterococcus faecium | Gram-positive | 1.56 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 10 (Chloro) | Various strains | Gram-positive | 3.12 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 11 (Bromo) | Various strains | Gram-positive | 3.12 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 13 | Staphylococcus aureus (MRSA) | Gram-positive | 3.12 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 18 (Dichloro) | Staphylococcus aureus | Gram-positive | 0.78-1.56 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 (Bromo and trifluoromethyl) | Staphylococcus aureus | Gram-positive | 0.78 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 (Bromo and trifluoromethyl) | Staphylococcus epidermidis | Gram-positive | 1.56 |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 (Bromo and trifluoromethyl) | Enterococcus faecium | Gram-positive | 0.78 |

Data compiled from multiple sources.

[5][13]### Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Trifluoromethylquinoline derivatives have demonstrated significant anti-inflammatory properties in preclinical models.

#[14]### Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway. NF[15][16]-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By[16][17] inhibiting the activation of NF-κB, these derivatives can effectively suppress the inflammatory response.

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

In Vivo Efficacy

In the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, certain 4-substituted-7-trifluoromethylquinoline derivatives have shown anti-inflammatory activity comparable to the standard drug indomethacin.

#[14]## Neuroprotective and Analgesic Activities: Targeting the Nervous System

Trifluoromethylquinoline derivatives have also shown potential in the treatment of neurological disorders, exhibiting both antiepileptic and analgesic properties.

#[18][19]### Mechanism of Action

The neuroprotective effects of these compounds are linked to their ability to block sodium channels. By[18][19] blocking these channels, they can reduce the inflammatory sodium signals released by peripheral nerve and tissue damage, thereby alleviating neuropathic pain. Th[18][19]is mechanism also contributes to their antiepileptic activity.

#[18][19]## Experimental Protocols

To ensure the reproducibility and validation of the data presented, detailed methodologies for key experimental assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

[20]Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. 2.[1] Compound Treatment: Treat the cells with various concentrations of the trifluoromethylquinoline derivative and incubate for a specified period (typically 24, 48, or 72 hours). 3. MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. 4. Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the insoluble formazan crystals. 5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.

#### Cell Cycle Analysis by Propidium Iodide Staining

This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

-

Cell Treatment and Fixation: Treat cells with the test compound, harvest, and fix in cold 70% ethanol overnight at -20°C. 2. Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A. 3.[21] Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells, as indicated by the intensity of PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle.

#[4]### Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the MIC of an antimicrobial agent.

[6][22]Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylquinoline derivative in a 96-well microtiter plate containing broth. 2.[6] Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration. 3.[22] Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. 4.[6] Incubation: Incubate the plate at 35°C for 16-20 hours. 5.[6] MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

#[22]### Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

[23][24]Step-by-Step Protocol:

-

Compound Administration: Administer the trifluoromethylquinoline derivative to the rats (e.g., orally or intraperitoneally). 2.[25] Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of the rats to induce inflammation. 3.[23][25] Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer. 4.[25] Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Trifluoromethylquinoline derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with favorable pharmacokinetic profiles often imparted by the trifluoromethyl group, make them attractive candidates for further drug development. The diverse mechanisms of action, from kinase and tubulin inhibition to ion channel modulation, underscore the rich chemical space that this scaffold offers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and advance the therapeutic potential of these remarkable molecules.

References

- Comparative Efficacy of 3,4-Dichloro-7-(trifluoromethyl)

- Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)

- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm

-

New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed. (URL: [Link])

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. (URL: [Link])

-

Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - ResearchGate. (URL: [Link])

- Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide - Benchchem. (URL: )

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

-

Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed. (URL: [Link])

- A Comparative Analysis of Trifluoromethylquinolines: Tubulin Polymerization vs. Kinase Inhibition in Cancer Therapy - Benchchem. (URL: )

-

Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchGate. (URL: [Link])

-

Broth Dilution Method for MIC Determination - Microbe Online. (URL: [Link])

-

4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema - Bio-protocol. (URL: [Link])

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem. (URL: )

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (URL: [Link])

-

Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed. (URL: [Link])

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed. (URL: [Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])

-

Biological activities of quinoline derivatives - PubMed. (URL: [Link])

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. (URL: [Link])

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - NIH. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC - NIH. (URL: [Link])

-

Examples of dual EGFR/HER2 inhibitors. - ResearchGate. (URL: [Link])

-

SGK1 protein expression is a prognostic factor of lung adenocarcinoma that regulates cell proliferation and survival - NIH. (URL: [Link])

-

Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - MDPI. (URL: [Link])

-

Dual inhibition of ErbB1 (EGFR/HER1) and ErbB2 (HER2/neu) - PubMed. (URL: [Link])

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SGK1 protein expression is a prognostic factor of lung adenocarcinoma that regulates cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Dual inhibition of ErbB1 (EGFR/HER1) and ErbB2 (HER2/neu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 19. benchchem.com [benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. vet.cornell.edu [vet.cornell.edu]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. inotiv.com [inotiv.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)quinoline-2-carbonitrile mechanism of action

An In-Depth Technical Guide to the Mechanistic Profile of 4-(Trifluoromethyl)quinoline-2-carbonitrile

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. While direct experimental data on this specific molecule is limited in public literature, its structural motifs—the quinoline scaffold, a trifluoromethyl group, and a nitrile moiety—allow for the formulation of robust, testable hypotheses based on the well-documented activities of its chemical class. We will explore plausible molecular targets, delineate key signaling pathways, and provide detailed, field-proven experimental protocols for validation. This document is structured to guide researchers and drug development professionals in systematically investigating the therapeutic potential of this and related compounds, bridging the gap from molecular structure to biological function.

The Quinoline Scaffold: A Privileged Framework in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar structure provides an ideal template for orienting substituents to engage with biological targets, while the nitrogen atom serves as a key hydrogen bond acceptor. Quinoline derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][3][4][5]

The specific functionalization of the this compound molecule is critical to its hypothesized activity:

-

The 2-Carbonitrile (-CN) Group: The nitrile moiety is a versatile functional group. It is a potent hydrogen bond acceptor and its linear geometry can allow it to probe deep, narrow pockets within a protein's active site. Molecules containing a cyano group are valuable as intermediates in drug synthesis and can be critical for target binding.[6]

-

The 4-Trifluoromethyl (-CF3) Group: The introduction of a trifluoromethyl group is a common and highly effective strategy in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[7][8]

Hypothesized Mechanisms of Action

Based on extensive literature on functionally related quinoline derivatives, we can propose two primary, non-mutually exclusive mechanisms of action for this compound that warrant rigorous experimental investigation.

Primary Hypothesis: Inhibition of Protein Tyrosine Kinases (PTKs)

Protein tyrosine kinases are crucial mediators of cellular signal transduction, regulating cell proliferation, survival, and differentiation.[9] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4][9] Numerous quinoline-based molecules have been developed as potent PTK inhibitors, targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11]

We hypothesize that this compound functions as a Type I kinase inhibitor, competitively binding to the ATP pocket of oncogenic kinases. The quinoline ring would likely form π-π stacking interactions with aromatic residues in the hinge region, while the nitrogen atom acts as a hydrogen bond acceptor. The trifluoromethyl group would confer enhanced affinity by occupying a hydrophobic pocket.

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway by this compound.

Secondary Hypothesis: DNA Intercalation and Damage Response

An alternative or complementary mechanism involves direct interaction with nucleic acids. Certain trifluoromethylquinoline derivatives have been shown to function as DNA intercalating agents.[12] This physical insertion between DNA base pairs can disrupt DNA replication and transcription, ultimately triggering a DNA damage response (DDR) and inducing apoptosis (programmed cell death).[12][13] Recent studies have also shown that some quinoline-based compounds can inhibit a wide range of enzymes that act on DNA, including DNA methyltransferases and polymerases, provoking a p53-mediated DNA damage response in cancer cells.[13][14]

Experimental Framework for Mechanistic Validation

To test these hypotheses, a multi-pronged experimental approach is required. The following protocols are designed as a self-validating system, where data from direct target engagement assays are correlated with outcomes in cellular models.

Protocol 1: In Vitro Kinase Inhibition Profiling

-

Causality: This experiment is the most direct test of the primary hypothesis. By using purified enzymes, it isolates the compound's effect on the kinase from all other cellular variables, establishing a direct biochemical interaction.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in an intermediate plate.

-

Kinase Panel Selection: Select a panel of relevant kinases based on cancer type, e.g., EGFR, VEGFR2, c-Met, and other kinases from a commercial screening service.

-

Assay Execution (Example using ADP-Glo™ Assay):

-

In a 384-well plate, add 5 µL of assay buffer, 2.5 µL of kinase/substrate solution, and 2.5 µL of the serially diluted compound.

-

Incubate for 60 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 2.5 µL of 10 µM ATP solution. Incubate for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Convert raw luminescence to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition versus log[concentration] and fit to a four-parameter dose-response curve to determine the IC50 value.

-

-

Data Presentation:

| Kinase Target | Hypothetical IC50 (nM) |

| EGFR | 85 |

| VEGFR2 | 210 |

| c-Met | 150 |

| SRC | >10,000 |

Protocol 2: Cellular Anti-Proliferation and Viability Assay

-

Causality: This assay links the biochemical activity (kinase inhibition) to a relevant cellular phenotype (cancer cell death or growth arrest). A correlation between potent kinase inhibition and potent anti-proliferative activity strengthens the proposed mechanism of action.

-

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, which is EGFR-driven) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.[15]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

-

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Quinoline-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1701-24-2: 4-Chloro-2-(trifluoromethyl)quinoline [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Quinoline-2-carbonitrile Compounds

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals, this whitepaper charts the discovery and history of quinoline-2-carbonitrile compounds. From their foundational synthesis in the early 20th century to their contemporary role as a coveted scaffold in medicinal chemistry, this document provides a comprehensive overview of their synthesis, mechanistic underpinnings, and ever-expanding biological significance.

Introduction: The Quinoline Core and the Rise of the 2-Cyano Moiety

The quinoline scaffold, a fusion of a benzene and a pyridine ring, has been a cornerstone of heterocyclic chemistry since its initial isolation from coal tar by Friedlieb Ferdinand Runge in 1834. The development of seminal synthetic methodologies in the late 19th century, such as the Skraup (1880), Doebner-von Miller (1881), and Friedländer (1882) syntheses, provided chemists with the tools to construct this versatile ring system, paving the way for its exploration in various scientific domains.[1]

While the parent quinoline ring was the initial focus, the strategic introduction of functional groups unlocked a vast chemical space with diverse properties. Among these, the nitrile group at the 2-position has proven to be of paramount importance. The quinoline-2-carbonitrile moiety is a key structural feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and herbicidal properties.[2][3][4] This guide delves into the historical journey of these specific compounds, from their first synthesis to their current status as a privileged pharmacophore in drug discovery.

Foundational Synthesis: The Reissert Reaction - A Gateway to 2-Substituted Quinolines

The first major breakthrough in the synthesis of precursors to quinoline-2-carbonitrile came in 1905 with the advent of the Reissert reaction, named after its discoverer, Arnold Reissert.[5][6] This seminal reaction involves the treatment of quinoline with an acyl chloride and potassium cyanide to yield a 1-acyl-2-cyano-1,2-dihydroquinoline, commonly known as a Reissert compound.[5][6]

The significance of the Reissert reaction lies in its ability to functionalize the C2-position of the quinoline ring, which is otherwise unreactive towards many electrophilic substitutions. The resulting Reissert compounds are stable, crystalline solids that serve as versatile intermediates for a variety of transformations.

Mechanistic Insights into the Reissert Reaction

The causality behind the Reissert reaction begins with the acylation of the quinoline nitrogen, which activates the pyridine ring towards nucleophilic attack. The cyanide ion then adds to the C2-position, leading to the formation of the 1,2-dihydroquinoline system.

Caption: Mechanism of the Reissert Reaction.

Experimental Protocol: Classical Reissert Reaction

The following protocol is a representative example of the classical Reissert reaction for the preparation of 2-benzoyl-1,2-dihydroisoquinaldonitrile, a related Reissert compound. The principles are directly applicable to the synthesis of the quinoline analogue.

Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Procedure for 2-Benzoyl-1,2-dihydroisoquinaldonitrile Synthesis: [7]

-

A solution of 64.6 g (0.499 mole) of freshly distilled isoquinoline in 400 ml of dichloromethane and 97.7 g (1.50 moles) of potassium cyanide in 200 ml of water are combined in a suitable reaction vessel.

-

The mixture is stirred vigorously while 126.5 g (0.900 mole) of freshly distilled benzoyl chloride is added dropwise over 1 hour. The reaction is exothermic, and the temperature may rise to cause the dichloromethane to reflux.

-

Stirring is continued for an additional 3 hours.

-

The resulting brown reaction mixture is filtered to remove insoluble material.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude Reissert compound, which can be further purified by recrystallization.

Aromatization: From Dihydroquinoline to Quinoline-2-carbonitrile

The Reissert compound, being a dihydroquinoline derivative, requires an oxidation step to furnish the fully aromatic quinoline-2-carbonitrile. Various oxidizing agents have been employed for this transformation, with iodine being a common and effective choice.

Experimental Protocol: Oxidation of a Reissert Compound

Modern Synthetic Approaches: Direct Cyanation of Quinoline N-Oxides

While the Reissert reaction remains a cornerstone in the history of quinoline-2-carbonitrile synthesis, modern organic chemistry has sought more direct and efficient routes. One of the most significant advancements has been the development of methods for the direct cyanation of quinoline N-oxides. This approach circumvents the need for the multi-step Reissert sequence.

The activation of the quinoline ring via N-oxidation renders the C2-position susceptible to nucleophilic attack by a cyanide source. A variety of cyanating agents have been employed, with trimethylsilyl cyanide (TMSCN) being a popular choice due to its reactivity and solubility in organic solvents.

Caption: Modern workflow for quinoline-2-carbonitrile synthesis.

Experimental Protocol: Cyanation of Quinoline-1-oxide

The following is a general procedure illustrating the direct cyanation of a pyridine N-oxide, which is mechanistically analogous to the reaction with quinoline N-oxide.

Procedure for the Synthesis of 2-Cyanopyridine:

-

To a solution of pyridine-1-oxide in an anhydrous solvent such as dichloromethane, add an activating agent like benzoyl chloride or dimethylcarbamoyl chloride at a reduced temperature (e.g., 0 °C).

-

After a short stirring period, a solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an aqueous solution of potassium cyanide, is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched with a suitable aqueous solution (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography or recrystallization.

The Emergence of a Pharmacophore: Biological Activities and Therapeutic Potential

The quinoline-2-carbonitrile scaffold has emerged as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The nitrile group can act as a hydrogen bond acceptor and its electronic properties can influence the overall binding affinity of the molecule to its target.

While early biological studies on the parent quinoline-2-carbonitrile are not extensively documented in the initial literature, the importance of this moiety became increasingly apparent through the synthesis and evaluation of its derivatives.

A Timeline of Discovery and Application:

| Era | Key Developments | Therapeutic Areas of Interest |

| Early 20th Century | Discovery of the Reissert reaction provides access to 2-cyano-dihydroquinolines. | Foundational synthetic chemistry. |

| Mid-20th Century | Exploration of quinoline derivatives as antimalarial agents. | Infectious Diseases. |

| Late 20th Century | Discovery of quinoline-2-carbonitrile derivatives with antimicrobial and herbicidal activities.[2][4] | Agrochemicals, Antimicrobials. |

| 21st Century | Rational design and synthesis of highly potent quinoline-2-carbonitrile-based anticancer agents targeting specific cellular pathways.[8][9] | Oncology. |

Contemporary Applications in Drug Discovery

In recent years, the quinoline-2-carbonitrile core has been incorporated into a plethora of complex molecules designed to exhibit high potency and selectivity against various disease targets. A notable example is the development of dual inhibitors of tubulin polymerization and histone deacetylases (HDACs) for cancer therapy.[8][9] In these molecules, the quinoline-2-carbonitrile moiety often serves as a key pharmacophoric element, contributing significantly to the overall biological activity.[9] Structure-activity relationship (SAR) studies have demonstrated that the cyano group at the C2 position is often favorable for potent anticancer activity.[9]

Caption: Dual inhibition of tubulin and HDACs by a quinoline-2-carbonitrile derivative.

Conclusion and Future Perspectives

The journey of quinoline-2-carbonitrile compounds, from their genesis in the early 20th-century Reissert reaction to their current prominence in cutting-edge drug discovery, exemplifies the enduring power of synthetic chemistry to unlock new biological functions. The historical synthetic routes, while still valuable, have been augmented by modern, more direct methods, expanding the accessibility and diversity of these important molecules. The quinoline-2-carbonitrile scaffold has proven to be a remarkably versatile and privileged structure, and its continued exploration is poised to yield the next generation of innovative therapeutics for a wide range of human diseases.

References

-

Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]

-

Reissert Reaction. In Name Reactions in Organic Synthesis (pp. 606-607). Cambridge University Press. [Link]

-

Hauguel, C., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 240, 114573. [Link]

-

Uff, B. C., Kershaw, J. R., & Neumeyer, J. L. (1977). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses, 56, 19. [Link]

-

Clarke, H. T., & Davis, A. W. (1922). QUINOLINE. Organic Syntheses, 2, 79. [Link]

-

ResearchGate. (n.d.). Chemical structures of some potent antimicrobial quinoline derivatives. Retrieved from [Link]

- Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline.

- El-Sayed, M. A.-A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of the Iranian Chemical Society, 20(10), 2825-2836.

- Kumari, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Results in Chemistry, 4, 100473.

- Sahu, J. K., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2415-2428.

- Jampilek, J., et al. (2005). New Quinoline Derivatives Possessing Herbicidal Activity. Molecules, 10(9), 1133-1145.

-

Hauguel, C., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 240, 114573. [Link]

-

Wubulikasimu, G., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 72(22), 12373–12386. [Link]

- Zavarzin, I. V., & Zavarzin, V. I. (2006). Chemistry of Polyvalent Iodine. Russian Chemical Reviews, 75(11), 957-1011.

-

PubChem. (n.d.). Quinoline-2-carbonitrile. Retrieved from [Link]

- Nielsen, S. F., et al. (2000). Synthesis and antiproliferative activity of unsaturated quinoline derivatives. Bioorganic & Medicinal Chemistry, 8(5), 1141-1151.

- Jampilek, J., et al. (2014).

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254.

- Zhang, Z., et al. (2007). Discovery of an androgen receptor modulator pharmacophore based on 2-quinolinones. Bioorganic & Medicinal Chemistry Letters, 17(6), 1523-1526.

- Prajapati, S. M., et al. (2014). Recent Advances in the Synthesis of Quinolines: A Review. ChemInform, 45(41).

-

ResearchGate. (n.d.). Conventional methods of quinoline synthesis. Retrieved from [Link]

- Singh, R. K., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega, 7(28), 24037-24057.

-

Klumpp, D. A. (2016). Reissert-Indole-Synthesis.pdf. Retrieved from [Link]

- Singh, S. K., & Singh, S. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences and Research, 5(6), 2136-2144.

- Khan, I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 58.

-

Hauguel, C., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 240, 114573. [Link]

- Donati, D., et al. (2000). Oxidation of N-Benzyl Aziridine by Molecular Iodine: Competition of Electron Transfer and Heterolytic Pathways. European Journal of Organic Chemistry, 2000(12), 2103-2109.

Sources

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Profile of 4-(Trifluoromethyl)quinoline-2-carbonitrile

Introduction

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1] When functionalized with a trifluoromethyl (CF₃) group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3][4] The further introduction of a carbonitrile (-CN) group provides a key synthetic handle and a potent hydrogen bond acceptor, making 4-(Trifluoromethyl)quinoline-2-carbonitrile a compound of significant interest for researchers in drug discovery and materials science.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental protocols for its characterization.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior from the reaction flask to complex biological systems. While experimental data for this specific isomer is not extensively published, we can delineate its expected characteristics based on its constituent functional groups and data from closely related analogues.

| Property | Data | Source / Rationale |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 25199-89-7 | [5] |

| Molecular Formula | C₁₁H₅F₃N₂ | [5] |

| Molecular Weight | 222.17 g/mol | [5] |

| Appearance | Not specified; likely a white to yellow solid. | Based on related quinoline derivatives.[6] |

| Melting Point | Data not available in surveyed literature. | For comparison, 2-(Trifluoromethyl)quinoline melts at 58-62 °C.[2] |

| Boiling Point | Data not available; predicted for isomer. | The related isomer, 2-(Trifluoromethyl)quinoline-4-carbonitrile, has a predicted boiling point of 235.3 °C.[7] |

| Solubility | Insoluble in water; soluble in organic solvents. | The quinoline core has low water solubility, which is further decreased by the lipophilic CF₃ group.[3][6] |

Section 2: Spectroscopic Characterization

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures of this compound and the standard protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Expected Spectral Features:

-